Hexatroxanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its light yellow to light brown color and solid state at room temperature . It has a molecular formula of C10H7NO5 and a molecular weight of 221.17 g/mol . The compound is notable for its antibacterial and antioxidant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which uses resorcinol and ethyl acetoacetate as starting materials . The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions . After the reaction, the product is purified through recrystallization using ethanol .

Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-4-methyl-8-nitrocoumarin are not widely documented, the general approach involves large-scale synthesis using similar starting materials and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Hydroxy-4-methyl-8-nitrocoumarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, wodurch 7-Hydroxy-4-methyl-8-aminocoumarin entsteht.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung von Ethern oder Estern führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden Reagenzien wie Alkylhalogenide oder Acylchloride verwendet.

Hauptprodukte:

Oxidation: Verschiedene oxidierte Derivate von Cumarin.

Reduktion: 7-Hydroxy-4-methyl-8-aminocoumarin.

Substitution: Ether oder Ester von 7-Hydroxy-4-methyl-8-nitrocoumarin.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-4-methyl-8-nitrocoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Zeigt antibakterielle Aktivität gegen Staphylococcus aureus und Escherichia coli.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-4-methyl-8-nitrocoumarin beinhaltet seine Wechselwirkung mit biologischen Molekülen. Seine antibakterielle Aktivität wird seiner Fähigkeit zugeschrieben, das Wachstum von Bakterien zu hemmen, indem es in ihre Stoffwechselprozesse eingreift . Die antioxidative Aktivität der Verbindung beruht auf ihrer Fähigkeit, freie Radikale einzufangen und die Lipidperoxidation in biologischen Membranen zu hemmen .

Ähnliche Verbindungen:

7-Hydroxy-4-methylcoumarin: Fehlt die Nitrogruppe, was es in bestimmten Reaktionen weniger aktiv macht.

4-Methyl-8-nitrocoumarin: Fehlt die Hydroxylgruppe, was seine Löslichkeit und Reaktivität beeinflusst.

7-Hydroxy-4-methyl-8-aminocoumarin: Entsteht durch Reduktion von 7-Hydroxy-4-methyl-8-nitrocoumarin, mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: 7-Hydroxy-4-methyl-8-nitrocoumarin ist einzigartig aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Nitrogruppen, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Kombination aus antibakteriellen und antioxidativen Eigenschaften macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-4-methyl-8-nitrocoumarin involves its interaction with biological molecules. Its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation in biological membranes .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-4-methylcoumarin: Lacks the nitro group, making it less active in certain reactions.

4-Methyl-8-nitrocoumarin: Lacks the hydroxyl group, affecting its solubility and reactivity.

7-Hydroxy-4-methyl-8-aminocoumarin: Formed by the reduction of 7-Hydroxy-4-methyl-8-nitrocoumarin, with different biological activities.

Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of antibacterial and antioxidant properties makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer |

124378-34-3 |

|---|---|

Molekularformel |

C23H22O4 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

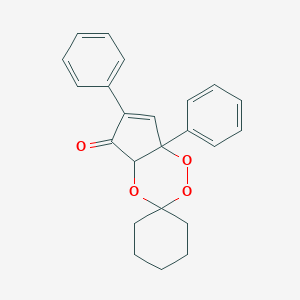

6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |

InChI |

InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |

InChI-Schlüssel |

VWFPUOYWYFLBNX-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Kanonische SMILES |

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyme |

hexatroxanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.